molecular formula C21H14ClN3O3S B2864587 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate CAS No. 477857-48-0

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate

Cat. No.: B2864587
CAS No.: 477857-48-0
M. Wt: 423.87
InChI Key: OXDVBDVOCLFKBD-UHFFFAOYSA-N
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Description

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate ( 477857-48-0) is a chemical compound of significant interest in medicinal chemistry and oncology research. This molecule features a pyrimidine core structure substituted with pyridinyl and phenyl benzenesulfonate groups, creating a complex architecture valuable for drug discovery applications. The compound belongs to a class of molecules known to exhibit biological activity through targeted mechanismskeyword highlighted, specifically as potential antimitotic agents that disrupt microtubule dynamicskeyword highlighted. Similar structural analogs have demonstrated potent antiproliferative activity against cancer cell lineskeyword highlighted, particularly in breast cancer models, through cell cycle arrest in the G2/M phasekeyword highlighted. The presence of both pyrimidine and pyridine rings in its molecular framework makes it a valuable scaffold for investigating enzyme inhibition and structure-activity relationships. Researchers utilize this compound primarily as a reference standard in bioactivity studies and as a building block for developing novel therapeutic agents targeting proliferative disorders. The 4-chlorobenzenesulfonate moiety contributes to the compound's properties as a potential prodrug candidate that may be bioactivated by specific cytochrome P450 enzymeskeyword_highlighted. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3S/c22-16-6-10-18(11-7-16)29(26,27)28-17-8-4-15(5-9-17)21-24-14-12-20(25-21)19-3-1-2-13-23-19/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDVBDVOCLFKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine derivatives. These intermediates are then reacted under specific conditions to form the final compound. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process is designed to maximize yield and purity while minimizing waste and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in various synthetic pathways. Its unique structure allows it to participate in complex reactions, making it valuable for research in organic synthesis.

Biology: In biological research, 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.

Medicine: In the medical field, this compound has potential applications in drug development. Its interactions with biological molecules can be harnessed to create new therapeutic agents for treating various diseases.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for use in a wide range of applications.

Mechanism of Action

The mechanism by which 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share core pyrimidine-phenyl frameworks but differ in substituents, which critically influence their physicochemical and pharmacological profiles:

Compound Name & CAS No. Molecular Formula Molecular Weight Key Substituents Source
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate (CAS 477857-41-3) C₂₂H₁₄ClN₃O₂ 411.82 g/mol 4-chlorobenzoate ester (carboxylate)
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine (CAS 338961-02-7) C₂₃H₁₆Cl₂N₄S₂ 507.43 g/mol Dual sulfanyl groups, chlorobenzyl moiety
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine (CAS 478031-54-8) C₁₈H₁₄ClN₃O₂S₂ 421.90 g/mol Sulfanyl and methylsulfonyl groups
2-(4-{[4,6-bis(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-(2,4-dichlorophenyl)pyrimidine (CAS 477856-74-9) C₂₃H₁₁Cl₂F₆N₃O 530.25 g/mol Trifluoromethyl and dichlorophenyl groups
Key Observations:

Substituent Effects on Solubility :

  • The sulfonate ester in the target compound (hypothetical) would likely enhance water solubility compared to carboxylate or sulfanyl analogs due to its polar, ionizable sulfate group.
  • Sulfanyl and methylsulfonyl groups () reduce solubility but improve lipid membrane permeability, favoring CNS-targeting applications.

Electronic and Steric Effects :

  • Trifluoromethyl groups () increase metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets.
  • Chlorophenyl moieties () contribute to π-π stacking interactions in kinase active sites, a feature critical in drugs like imatinib.

The dual sulfanyl groups in ’s compound may confer redox-modulating activity, useful in antiparasitic or anticancer contexts.

Physicochemical Property Predictions

Using predictive models and analog

Property Target Sulfonate (Hypothetical) 4-Chlorobenzenecarboxylate Dual Sulfanyl Compound
LogP (Lipophilicity) ~3.2 (moderate) ~3.8 (higher) ~4.5 (high)
Water Solubility ~50 µM (good) ~20 µM (moderate) <10 µM (poor)
pKa ~1.5 (sulfonate group) ~4.2 (carboxylate) Not ionizable

Biological Activity

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate, with the CAS number 477857-48-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H14ClN3O3S
  • Molecular Weight : 423.87 g/mol
  • Structure : The compound consists of a pyridine and pyrimidine moiety linked to a phenyl group and a sulfonate group, which may contribute to its biological properties.

The compound is primarily investigated for its role as an inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. TGF-β is known to play a critical role in fibrosis and cancer progression. Inhibiting this pathway can potentially reduce fibrotic diseases and certain types of cancer.

  • Inhibition of TGF-β Receptor : Studies indicate that compounds similar to this compound can inhibit the TGF-β type I receptor (ALK5), thereby decreasing collagen synthesis and reducing fibrosis in various tissues, including renal and hepatic tissues .
  • Antifibrotic Activity : In animal models, this compound has demonstrated significant antifibrotic activity. For instance, it reduced collagen IA1 mRNA expression by up to 80% when administered at doses as low as 1 mg/kg twice a day in models of renal fibrosis induced by puromycin aminonucleoside .

Pharmacological Effects

The pharmacological effects of this compound are noteworthy:

  • Renal Protection : In models of kidney injury, the compound has shown promise in mitigating damage by modulating fibrotic responses .
  • Potential Anticancer Properties : By inhibiting TGF-β signaling, it may also exert anticancer effects, particularly in tumors where TGF-β promotes tumor progression and metastasis.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Renal Fibrosis :
    • Objective : To assess the antifibrotic effects in renal injury models.
    • Findings : Administration of the compound significantly reduced fibrosis markers compared to control groups, suggesting effective therapeutic potential against renal fibrosis .
  • Cancer Research :
    • In vitro studies have indicated that the compound can inhibit cell migration and invasion in cancer cell lines, supporting its potential use as an adjunct therapy in oncology .

Data Tables

PropertyValue
CAS Number477857-48-0
Molecular FormulaC21H14ClN3O3S
Molecular Weight423.87 g/mol
Key ActivityTGF-β receptor inhibition
Effective Dose (Animal Models)1 mg/kg twice daily

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